molecular formula C16H18N2O3S B4888144 N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

Cat. No.: B4888144
M. Wt: 318.4 g/mol
InChI Key: ABPNPHGYXGGPLX-UHFFFAOYSA-N
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Description

N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is a complex organic compound with the molecular formula C20H20N2O4S2. This compound is known for its unique structural properties, which include a sulfonamide group and an acetamide group. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylamine to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Comparison: N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-4-10-16(11-5-12)22(20,21)18(3)15-8-6-14(7-9-15)17-13(2)19/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPNPHGYXGGPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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